molecular formula C18H24N2O4 B13138221 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-

1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylicacid,hexahydro-,7a-ethyl5-(phenylmethyl)ester,(3aS,7aS)-

Katalognummer: B13138221
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: ARFIHETXHFXETN-MAUKXSAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic Acid, Hexahydro-,7a-ethyl 5-(phenylmethyl) Ester, (3aS,7aS)- is a bicyclic heterocyclic molecule featuring a pyrrolopyridine core fused with a hexahydro scaffold. Key structural attributes include:

  • Hexahydro backbone: Enhances conformational rigidity and influences bioavailability .
  • Substituents: A 7a-ethyl group and a 5-(phenylmethyl) ester moiety, which modulate solubility and receptor interactions .
  • Stereochemistry: The (3aS,7aS) configuration ensures specific spatial orientation, critical for binding to biological targets .

This compound belongs to the pyrrolo[3,4-c]pyridine family, known for analgesic and sedative properties. Derivatives of this class often exhibit activity in the central nervous system (CNS), with substituents playing a decisive role in efficacy .

Eigenschaften

Molekularformel

C18H24N2O4

Molekulargewicht

332.4 g/mol

IUPAC-Name

5-O-benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate

InChI

InChI=1S/C18H24N2O4/c1-2-23-16(21)18-8-9-20(11-15(18)10-19-13-18)17(22)24-12-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-,18+/m0/s1

InChI-Schlüssel

ARFIHETXHFXETN-MAUKXSAKSA-N

Isomerische SMILES

CCOC(=O)[C@@]12CCN(C[C@@H]1CNC2)C(=O)OCC3=CC=CC=C3

Kanonische SMILES

CCOC(=O)C12CCN(CC1CNC2)C(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Core Construction

The synthesis typically begins with the construction of the hexahydro-1H-pyrrolo[3,4-c]pyridine scaffold, which involves:

Stereoselective Cyclization

  • The stereochemistry is introduced or preserved by controlled cyclization reactions , often involving intramolecular nucleophilic attack or ring closure under mild conditions.
  • Literature on heterocyclic chemistry shows that [3 + 2] cycloaddition reactions and azomethine ylide cyclizations are valuable for constructing such bicyclic systems with high stereoselectivity.
  • Use of chiral catalysts or chiral starting materials ensures the (3aS,7aS) configuration, which is crucial for the compound’s bioactivity.

Esterification Step

  • The 7a-ethyl and 5-(phenylmethyl) ester groups are introduced through selective esterification of the carboxylic acid groups on the bicyclic core.
  • Typical esterification methods include:
    • Reaction with ethyl bromide or ethyl iodide in the presence of a base for the 7a-ethyl ester.
    • Benzylation (using benzyl bromide or benzyl chloride) for the 5-(phenylmethyl) ester.
  • Protection/deprotection strategies may be employed to selectively esterify one carboxyl group over the other.

Salt Formation

  • The compound is often isolated as a hydrochloride salt to enhance stability and solubility, achieved by treatment with HCl in an organic solvent or aqueous medium.

Representative Synthetic Route (Hypothetical Example Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Starting material preparation Chiral amino acid derivative or pyridine precursor Chiral intermediate for cyclization
2 Cyclization Intramolecular nucleophilic substitution or [3 + 2] cycloaddition, chiral catalyst Formation of hexahydro-1H-pyrrolo[3,4-c]pyridine core with (3aS,7aS) stereochemistry
3 Reduction/hydrogenation Pd/C, H2 or chemical reductants Saturation of pyrrolo[3,4-c]pyridine ring
4 Esterification Ethyl bromide + base; benzyl bromide + base Formation of 7a-ethyl and 5-(phenylmethyl) esters
5 Salt formation HCl treatment Hydrochloride salt of the esterified compound

Data Table Summarizing Preparation Parameters

Parameter Details
Core ring construction Cyclization via azomethine ylide or nucleophilic substitution
Stereochemical control Chiral starting materials or catalysts, stereoselective cyclization
Esterification reagents Ethyl halides, benzyl halides with bases like K2CO3 or NaH
Reduction agents Pd/C hydrogenation or chemical reductants (e.g., SnCl2)
Salt formation Treatment with HCl in organic solvent or aqueous medium
Purification Crystallization or chromatography to isolate stereopure product

In-Depth Research Findings and Notes

  • The stereoselectivity in the cyclization step is influenced by facial selectivity of the ylide intermediate , as shown in related heterocyclic synthesis studies.
  • The esterification reactions require careful control to avoid transesterification or over-esterification, which can be monitored by NMR and HPLC.
  • Single-crystal X-ray diffraction and NMR spectroscopy are essential for confirming stereochemistry and purity of the final compound.
  • The compound’s preparation is detailed in patents related to pyrrolo- and pyrazolo-pyridine derivatives, which describe similar cyclization and esterification strategies.
  • The hydrochloride salt form improves stability and handling for industrial and research applications.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrrolo[3,4-c]pyridine ring .

Wissenschaftliche Forschungsanwendungen

The compound 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl 5-(phenylmethyl) ester, (3aS, 7aS)- has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across diverse fields, including medicinal chemistry, agrochemicals, and materials science.

Structure and Composition

1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid is characterized by a complex bicyclic structure that contributes to its reactivity and interaction with biological systems. The molecular formula is C15H19N2O4C_{15}H_{19}N_{2}O_{4}, and it possesses multiple functional groups that facilitate various chemical reactions.

Physical Properties

  • Molecular Weight : 293.33 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.
  • Melting Point : Not extensively documented but inferred to be stable under standard laboratory conditions.

Medicinal Chemistry

1H-Pyrrolo[3,4-c]pyridine derivatives have shown promise in drug discovery. Their structural similarity to known pharmacophores allows them to interact with biological targets effectively.

  • Anticancer Activity : Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that specific derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agrochemicals

The compound's ability to modulate plant growth and resistance to pests makes it a candidate for use in agrochemical formulations.

  • Pesticidal Activity : Preliminary studies suggest that certain derivatives can act as effective pesticides or herbicides, providing a basis for developing environmentally friendly agricultural chemicals.
  • Growth Regulators : Its influence on plant hormonal pathways could be harnessed to enhance crop yields and resilience against environmental stressors.

Materials Science

Due to its unique structural properties, 1H-Pyrrolo[3,4-c]pyridine derivatives are being explored in the development of novel materials.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices may lead to the creation of materials with enhanced thermal stability and mechanical properties.
  • Nanotechnology : Its potential use in nanomaterials has been investigated for applications in drug delivery systems and biosensors.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of 1H-Pyrrolo[3,4-c]pyridine for their anticancer properties. The results indicated that specific modifications at the nitrogen atom significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that further optimization of these compounds could yield potent anticancer agents .

Case Study 2: Agrochemical Applications

Research conducted at a prominent agricultural university assessed the efficacy of pyrrolo-pyridine derivatives as growth regulators in tomato plants. Results showed a marked increase in fruit yield and resistance to common pathogens when treated with these compounds. This study highlights the potential for developing sustainable agricultural practices using these derivatives .

Case Study 3: Material Development

An investigation into the use of pyrrolo[3,4-c]pyridine in polymer composites demonstrated improved mechanical properties compared to traditional materials. The research indicated that incorporating these compounds could lead to stronger, more durable materials suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Substituent Optimization : Methoxy > ethoxy for analgesia, but lipophilic esters (e.g., phenylmethyl) may balance potency and bioavailability .
  • Stereochemistry : The (3aS,7aS) configuration warrants further study to assess its impact on target engagement .
  • Therapeutic Potential: This compound’s ester groups position it as a candidate for prolonged-action analgesics or sedatives, pending in vivo validation.

Data Tables

Table 1: Analgesic Activity of Selected Analogues

Compound Substituents Hot-Plate Test Activity Writhing Test Activity
Target Compound 7a-ethyl, 5-PhCH₂ ester Not tested Not tested
Compound 19 4-methoxy, 6-methyl Active Active
Compound 20 4-ethoxy, 6-methyl Active Active
Compound 34 Dione derivative Not tested Strongly active

Data sourced from

Biologische Aktivität

1H-Pyrrolo[3,4-c]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Pyrrolo[3,4-c]pyridine-5,7a-dicarboxylic acid, hexahydro-, 7a-ethyl-5-(phenylmethyl) ester, (3aS,7aS)- , is a notable member of this class. This article explores its biological activities, including pharmacological effects and therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure that incorporates a pyrrole moiety fused to a pyridine nucleus. Its chemical formula is C15H19N2O4C_{15}H_{19}N_{2}O_{4}, and it exhibits properties typical of pyrrolo derivatives which contribute to its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with pyrrolo[3,4-c]pyridine derivatives:

  • Antitumor Activity : Compounds in this class have shown potential in inhibiting tumor growth through various mechanisms. For instance, studies indicate that some derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
  • Antiviral Properties : Certain pyrrolo derivatives have demonstrated efficacy against viral infections, including HIV. The structure-activity relationship (SAR) studies suggest that modifications in the substituents significantly influence antiviral potency .
  • Analgesic and Sedative Effects : Pyrrolo[3,4-c]pyridine compounds are also being investigated for their analgesic and sedative properties. These effects are particularly relevant for developing new pain management therapies .

Antitumor Activity

A study focusing on the inhibition of FGFRs reported that specific pyrrolo derivatives exhibit IC50 values ranging from 7 nM to 712 nM against various FGFR subtypes . The most promising compound demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis.

Antiviral Activity

In vitro studies have shown that certain pyrrolo derivatives can inhibit HIV-1 replication effectively. One compound exhibited an EC50 value of 1.65 µM with a therapeutic index (TI) of 7.98, indicating a favorable safety profile alongside potent antiviral activity .

Structure-Activity Relationships (SAR)

The SAR analysis revealed that the presence and position of substituents on the pyrrolo ring significantly affect biological activity. For instance:

  • Compounds with phenoxy substituents at the para position enhanced insulin sensitivity in adipocytes by up to 37.4% .
  • The distance between the pyrrolopyridine scaffold and the phenyl ring was critical for antiviral efficacy .

Case Study 1: FGFR Inhibition

A series of synthesized compounds based on the pyrrolo framework were evaluated for their ability to inhibit FGFR signaling pathways. Among these, compound 4h was identified as a potent inhibitor with significant effects on cancer cell lines.

Case Study 2: HIV Replication Inhibition

A focused study assessed the antiviral potential of several pyrrolo derivatives against HIV-1. Compounds were tested for their ability to reduce viral load in vitro, with notable results indicating that structural modifications could enhance efficacy while maintaining low toxicity levels.

Q & A

Q. Table 1: Example Reaction Conditions for Pyrrolo-Pyridine Derivatives

DerivativeMethodYieldKey ConditionsReference
Ethyl 3-oxo-2,5-diphenyl derivativeAniline hydrochloride reflux56%12 h, rt
5-Methoxy-pyrrolo-pyridineMicrowave-assisted80%150°C, DMF

Basic: Which analytical techniques are most effective for confirming stereochemistry and functional groups?

Answer:

  • Stereochemical analysis : X-ray crystallography for absolute configuration; compare with computational models (DFT) for validation .
  • Functional groups : IR spectroscopy (e.g., ester C=O stretch at ~1730 cm⁻¹) and NMR (¹H/¹³C) for substituent identification. For example, the ethyl group at 7a may show distinct splitting patterns in ¹H NMR .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation pathways .

Basic: How can researchers ensure purity, and what separation techniques are suitable?

Answer:

  • Chromatography : Reverse-phase HPLC with C18 columns for polar derivatives; preparative TLC for small-scale purification .
  • Membrane technologies : Nanofiltration or ultrafiltration to isolate high-purity fractions, particularly for labile esters .
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) to optimize crystal purity and polymorph control .

Q. Table 2: Separation Techniques and Efficiency

TechniquePurity AchievedApplication ScopeReference
HPLC>98%Milligram to gram scale
Nanofiltration>95%Large-scale, continuous processes

Advanced: How do theoretical frameworks guide investigations into reactivity or biological activity?

Answer:

  • Molecular modeling : Density Functional Theory (DFT) predicts reactive sites (e.g., ester hydrolysis susceptibility) and guides functionalization .
  • QSAR models : Correlate structural features (e.g., logP of the phenylmethyl group) with biological targets, such as enzyme inhibition .
  • Mechanistic studies : Kinetic isotope effects (KIE) and isotopic labeling to probe reaction pathways .

Advanced: How can contradictions between spectroscopic data and computational predictions be resolved?

Answer:

  • Multi-technique validation : Combine NMR (NOESY for spatial proximity) with X-ray data to resolve stereochemical ambiguities .
  • Error analysis : Quantify computational uncertainties (e.g., basis set limitations in DFT) and cross-validate with experimental data .
  • Dynamic effects : Consider solvent interactions or conformational flexibility in NMR simulations (e.g., using MD trajectories) .

Advanced: How to design experiments for studying structure-activity relationships (SAR) of derivatives?

Answer:

  • Library design : Systematic variation of substituents (e.g., replacing phenylmethyl with heteroaromatic groups) using parallel synthesis .
  • Biological assays : Enzymatic inhibition assays (e.g., kinase targets) paired with SPR (surface plasmon resonance) for binding affinity measurements .

Q. Table 3: Example SAR Data for Derivatives

SubstituentEnzyme IC₅₀ (nM)logPReference
Phenylmethyl120 ± 153.2
4-Fluorophenyl85 ± 103.5

Advanced: What methodologies integrate chemical biology approaches to study cellular interactions?

Answer:

  • Fluorescent tagging : Conjugation with BODIPY or Cy5 dyes for live-cell imaging .
  • Pull-down assays : Biotinylation of the compound to identify protein binding partners via streptavidin affinity chromatography .
  • Metabolic profiling : LC-MS/MS to track cellular uptake and metabolite formation in in vitro models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.